

Methyl Iminopicolinate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Methyl picolinimidate*

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For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides an in-depth overview of the fundamental chemistry of methyl iminopicolinate, also known as **methyl picolinimidate**. It covers the core aspects of its structure, synthesis, spectroscopic characterization, and reactivity. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its known chemical properties and reactivity, including its role as a ligand in coordination chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile molecule.

Introduction

Methyl iminopicolinate ($C_7H_8N_2O$) is a pyridine derivative with a molecular weight of 136.15 g/mol. [1][2] Its structure features a pyridine ring substituted at the 2-position with a methyl imidate group. This unique combination of a heteroaromatic ring and a reactive functional group makes it a valuable building block in organic synthesis and a ligand in coordination chemistry. [3] The presence of both a nitrogen atom in the pyridine ring and the imino and ether functionalities in the side chain allows for multiple coordination modes with metal ions, leading to the formation of diverse metal complexes with potential catalytic and biological activities. [4][5]

Physicochemical Properties

A summary of the key physicochemical properties of methyl iminopicolinate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl Iminopicolinate

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ N ₂ O	[1] [2]
Molecular Weight	136.15 g/mol	[1] [2]
Synonyms	Methyl picolinimidate, Picolinimidic Acid Methyl Ester	[2]
CAS Number	19547-38-7	[2]
Topological Polar Surface Area (TPSA)	45.97 Å ²	[2]
logP	1.05337	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	1	[2]

Synthesis

The primary synthetic route to methyl iminopicolinate involves the Pinner reaction, which utilizes the reaction of a nitrile with an alcohol in the presence of an acid catalyst. A common starting material is 2-cyanopyridine, which reacts with methanol. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Methyl Iminopicolinate

This protocol describes the synthesis of methyl iminopicolinate from 2-cyanopyridine and methanol.

Materials:

- 2-Cyanopyridine
- Anhydrous Methanol (MeOH)
- Sodium metal
- Diethyl ether
- Acetic acid

Procedure:

- Prepare a solution of sodium methoxide by carefully dissolving a catalytic amount of sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Dissolve 2-cyanopyridine in the prepared sodium methoxide solution.
- Allow the reaction mixture to stir at room temperature overnight.
- Neutralize the reaction mixture by adding a stoichiometric amount of acetic acid.
- Remove the solvent under reduced pressure.
- Dissolve the resulting residue in diethyl ether.
- Filter the solution to remove any insoluble materials.
- Concentrate the filtrate under reduced pressure to obtain the crude methyl iminopicolinate.
- Further purification can be achieved by distillation or chromatography if necessary.

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Caption: Workflow for the synthesis of methyl iminopicolinate.

Spectroscopic Characterization

The structure of methyl iminopicolinate can be confirmed using various spectroscopic techniques. The expected data from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the methyl group. The pyridine protons will appear as a complex multiplet in the aromatic region (δ 7.0-8.7 ppm). The methyl protons will appear as a singlet further upfield. A reported ^1H NMR spectrum of a reaction product containing **methyl picolinimidate** showed a multiplet for the pyridine protons in the range of δ 7.42-8.63 ppm.[3]

^{13}C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the C=N bond is expected to appear in the range of 150-160 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-150 ppm), and the methoxy carbon will appear upfield (around 50-60 ppm).

Table 2: Predicted Spectroscopic Data for Methyl Iminopicolinate

Technique	Expected Chemical Shifts / Peaks
^1H NMR	Pyridine protons: δ 7.0 - 8.7 ppm (m); Methyl protons: $\sim\delta$ 3.9 ppm (s)
^{13}C NMR	C=N: ~155 ppm; Pyridine C: ~120-150 ppm; O-CH ₃ : ~55 ppm
FT-IR (cm ⁻¹)	~3300 (N-H stretch, if tautomer present), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1640 (C=N stretch), ~1590, 1470, 1430 (Pyridine ring stretches), ~1250 (C-O stretch)
Mass Spec (m/z)	136 (M ⁺), fragments corresponding to loss of -OCH ₃ , -CN, and pyridine ring fragments.

Infrared (IR) Spectroscopy

The IR spectrum of methyl iminopicolinate is expected to show characteristic absorption bands for the C=N bond, the pyridine ring, and the C-O single bond. A peak around 1640 cm^{-1} would correspond to the C=N stretching vibration. The aromatic C-H stretching and pyridine ring stretching vibrations are expected in the regions of $3000\text{-}3100\text{ cm}^{-1}$ and $1400\text{-}1600\text{ cm}^{-1}$, respectively. The C-O stretching of the methoxy group should appear around 1250 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum of methyl iminopicolinate should show a molecular ion peak (M^+) at m/z 136, corresponding to its molecular weight.^{[1][2]} Fragmentation patterns would likely involve the loss of the methoxy group ($M-31$), the cyano group ($M-26$), and other fragments arising from the cleavage of the pyridine ring.

Reactivity

Hydrolysis

Imines are susceptible to hydrolysis, which converts them back to the corresponding carbonyl compound and amine. In the case of methyl iminopicolinate, hydrolysis would yield methyl picolinate and ammonia. This reaction is typically catalyzed by acid.^[6] The mechanism involves the protonation of the imine nitrogen, followed by nucleophilic attack of water on the iminium carbon.



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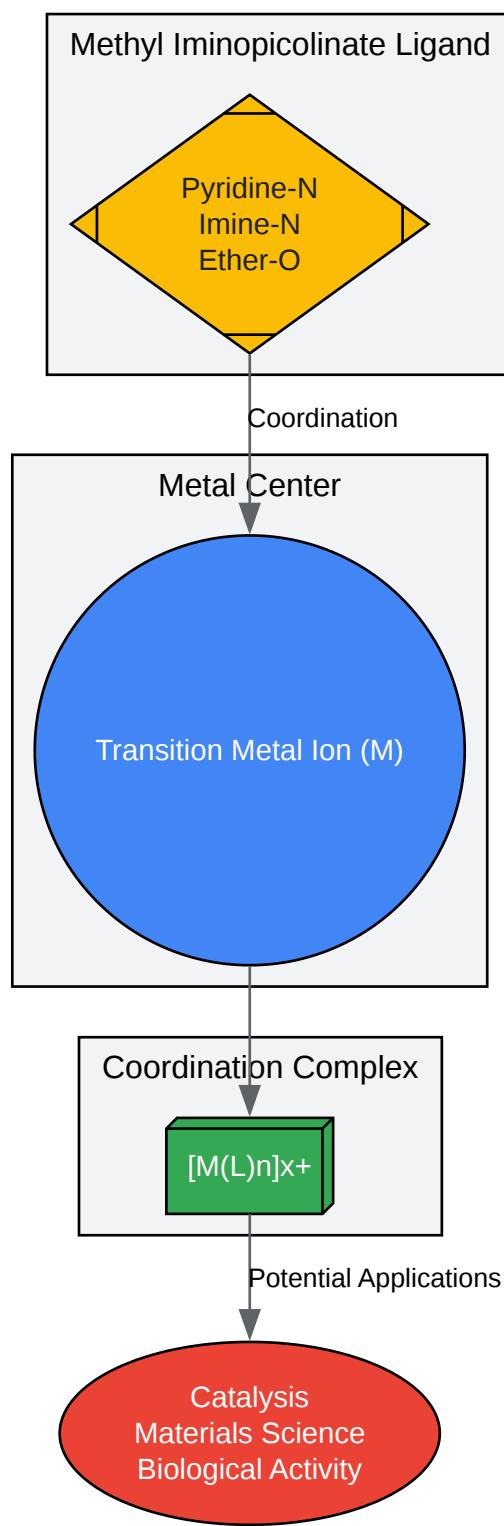
Caption: Generalized mechanism for the acid-catalyzed hydrolysis of methyl iminopicolinate.

Coordination Chemistry

Methyl iminopicolinate is an effective ligand in coordination chemistry due to the presence of multiple donor atoms: the pyridine nitrogen, the imine nitrogen, and the ether oxygen.^[3] It can act as a bidentate or tridentate ligand, forming stable complexes with various transition metals.

The coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. These metal complexes have potential applications in catalysis and materials science.[\[4\]](#)[\[5\]](#)

The coordination of methyl iminopicolinate to a metal center can activate the imine bond, making it more susceptible to nucleophilic attack or other transformations. This property is of interest in the design of catalysts for various organic reactions.



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Caption: Logical relationship in the coordination chemistry of methyl iminopicolinate.

Conclusion

Methyl iminopicolinate is a versatile molecule with a rich fundamental chemistry. Its synthesis from readily available starting materials and its array of functional groups make it a valuable tool for synthetic and coordination chemists. The ability to act as a multidentate ligand opens up a wide range of possibilities for the design of novel metal complexes with tailored properties. This guide provides a foundational understanding of its chemistry, which will be beneficial for researchers and professionals in the fields of chemistry and drug development. Further exploration of its reactivity and the properties of its metal complexes is warranted to fully exploit its potential.

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References

- 1. Making sure you're not a bot! [academiccommons.columbia.edu]
- 2. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. Synthesis, Structural Characterization, and Quantitative Basicity Studies of Lithium Zirconimidate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis and characterization of organometallic complexes for biologi" by Emily Stumbo [scholar.utc.edu]
- 6. mdpi.com [mdpi.com]
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